molecular formula C10H21N3O5S2 B2922984 2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448047-93-5

2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2922984
CAS RN: 1448047-93-5
M. Wt: 327.41
InChI Key: YSDMULFSIAZQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, also known as DMSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been synthesized through various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

CXCR4 Modulation in Cancer Therapy

This compound is related to aminopiperidine amides, which have been identified for their role in CXCR4 modulation . CXCR4 is a receptor that is overexpressed in many human cancer types. Modulating this receptor can be a strategic approach in cancer therapy. The compound’s ability to influence CXCR4-CXCL12 interactions presents a promising avenue for the development of new cancer treatments.

Inflammatory Diseases Treatment

The interaction between CXCR4 and its ligand CXCL12 is also implicated in various inflammatory diseases, such as rheumatoid arthritis, autoimmune diseases, ischemic injuries, inflammatory bowel disease, and pneumonia . By modulating this pathway, the compound could serve as a therapeutic agent in the management and treatment of these conditions.

Anti-fibrotic Therapy

Research has suggested the inhibition of the CXCL12/CXCR4-axis as a preventive therapy for radiation-induced pulmonary fibrosis . The compound’s role in CXCR4 modulation could make it a candidate for anti-fibrotic therapies, potentially aiding patients who have undergone radiation therapy.

Drug Discovery and Medicinal Chemistry

The unique structure of this compound offers potential for studying various biological processes. It can be used in drug discovery efforts, particularly in the design and synthesis of new molecules with improved efficacy and safety profiles for various diseases.

Pharmaceutical Compositions

As part of pharmaceutical compositions, this compound could be combined with other active ingredients to enhance therapeutic effects or to target multiple pathways simultaneously. This could lead to the development of multi-target drugs .

Study of G-Protein Coupled Receptors (GPCRs)

Given that CXCR4 is a GPCR, this compound could be used in the study of GPCRs, which are a large family of receptors that play a key role in many physiological processes. Understanding the modulation of GPCRs can provide insights into the development of drugs targeting these receptors .

properties

IUPAC Name

2-[1-(dimethylsulfamoyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O5S2/c1-11-10(14)8-19(15,16)9-4-6-13(7-5-9)20(17,18)12(2)3/h9H,4-8H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDMULFSIAZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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